molecular formula C27H37FO5 B194686 Fluocortolone Pivalate CAS No. 29205-06-9

Fluocortolone Pivalate

Cat. No. B194686
CAS RN: 29205-06-9
M. Wt: 460.6 g/mol
InChI Key: XZBJVIQXJHGUBE-HZMVJJPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluocortolone Pivalate is a corticosteroid hormone . It is a glucocorticoid with anti-inflammatory activity used topically for various skin disorders . It is also used to treat corticosteroid-responsive dermatoses and hemorrhoids .


Synthesis Analysis

Fluocortolone and its esters are synthetic corticosteroids . A method has been developed for the separation and determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories . This method is based on reverse-phase HPLC .


Molecular Structure Analysis

The molecular formula of Fluocortolone Pivalate is C27H37FO5 . The molecular weight is 460.6 g/mol . The IUPAC name is [2- [ (6 S ,8 S ,9 S ,10 R ,11 S ,13 S ,14 S ,16 R ,17 S )-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta [a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate .


Chemical Reactions Analysis

Fluocortolone Pivalate is a synthetic corticosteroid . It has been found that a method based on reverse-phase HPLC can be successfully used for the separation and determination of fluocortolone pivalate and fluocortolone hexanoate .


Physical And Chemical Properties Analysis

Fluocortolone Pivalate has a molecular weight of 460.6 g/mol and a molecular formula of C27H37FO5 . The IUPAC name is [2- [ (6 S ,8 S ,9 S ,10 R ,11 S ,13 S ,14 S ,16 R ,17 S )-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta [a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate .

Scientific Research Applications

Analytical Method Development

  • HPLC Method for Suppositories : Fluocortolone pivalate, along with fluocortolone hexanoate, has been analyzed in suppositories using reverse-phase high-performance liquid chromatography (HPLC). This method facilitates the separation and quantification of these compounds, enhancing the precision of pharmaceutical formulations (Čudina et al., 2000).

Therapeutic Applications

  • Postoperative Pain Management : A study demonstrated the efficacy of fluocortolone pivalate combined with lidocaine in reducing postoperative pain in patients following hemorrhoidectomy. This topical application showed significant pain relief compared to traditional systemic pain relief methods (Ivanov, Lebedev, & Blagodarny, 2019).

Characterization and Impurity Analysis

  • Identification of Impurities : In another research, impurities in clocortolone pivalate were identified and characterized using HPLC and semi-preparative LC, contributing to the quality control and safety of pharmaceutical products (Xu et al., 2012).

Clinical Utility in Dermatology

  • Treatment of Skin Disorders : Clocortolone pivalate, a synthetic corticosteroid closely related to fluocortolone pivalate, has been reviewed for its clinical utility in treating corticosteroid-responsive skin disorders. Its efficacy and safety profile make it a preferred option for conditions like atopic dermatitis and eczemas (Singh & Mann, 2012).

Pharmaceutical Formulation Studies

  • Formulation Characteristics : The formulation of clocortolone pivalate in an emollient cream and its therapeutic efficiency in treating eczematous and inflammatory dermatoses have been the focus of several studies. These highlight the importance of formulation characteristics in the effectiveness of topical treatments (Del Rosso & Kircik, 2013).

properties

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FO5/c1-14-9-17-16-11-19(28)18-10-15(29)7-8-26(18,5)23(16)20(30)12-27(17,6)22(14)21(31)13-33-24(32)25(2,3)4/h7-8,10,14,16-17,19-20,22-23,30H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,22-,23-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBJVIQXJHGUBE-HZMVJJPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951798
Record name 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluocortolone Pivalate

CAS RN

29205-06-9
Record name Fluocortolone pivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29205-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluocortolone pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029205069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocortolone pivalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOCORTOLONE PIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J8AL6K50Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluocortolone Pivalate
Reactant of Route 2
Fluocortolone Pivalate
Reactant of Route 3
Fluocortolone Pivalate
Reactant of Route 4
Fluocortolone Pivalate
Reactant of Route 5
Fluocortolone Pivalate
Reactant of Route 6
Fluocortolone Pivalate

Citations

For This Compound
162
Citations
T Menne, KE Andersen - Contact Dermatitis, 1977 - Wiley Online Library
… when retested 4 months later also to fluocortolone pivalate but not to fluocortolone caproate. The negative reaction to fluocortolone pivalate at the first examination was probably false …
Number of citations: 25 onlinelibrary.wiley.com
O Cudina, J Brboric, Z Vujic, D Radulovic, S Vladimirov - Il Farmaco, 2000 - Elsevier
… the separation and determination of fluocortolone pivalate and fluocortolone hexanoate in … The validated ranges for fluocortolone pivalate and fluocortolone hexanoate are 15–305 μg/…
Number of citations: 8 www.sciencedirect.com
IV Kostarev, MA Agapov, VS Groshilin… - …, 2021 - ruproctology.com
AIM: to assess the changes in hemorrhoids symptoms and satisfaction with treatment against the background of treatment with a combined topical product Relief® Pro. PATIENTS AND …
Number of citations: 0 www.ruproctology.com
B Aşçı, M Koç - Current Pharmaceutical Analysis, 2019 - ingentaconnect.com
Introduction: This paper presents the development and validation of a novel, fast, sensitive and accurate high performance liquid chromatography (HPLC) method for the simultaneous …
Number of citations: 2 www.ingentaconnect.com
Ö Donmez - STUDIA UNIVERSITATIS BABES-BOLYAI CHEMIA, 2019 - avesis.yildiz.edu.tr
In this paper, the simultaneous quantitative assay of Fluocortolone caproate (FCC), Fluocortolone pivalate (FCP) and Cinchocaine HCl (CIN) in suppository has been reported as a …
Number of citations: 3 avesis.yildiz.edu.tr
BW Barry, R Woodford - British Journal of Dermatology, 1975 - academic.oup.com
Thirty‐one proprietary corticosteroid ointments were evaluated for vasoconstriction using an occluded blanching test. The results were expressed as three parameters: (I) area under the …
Number of citations: 128 academic.oup.com
C Nordwall - 1974 - pascal-francis.inist.fr
… FLUOCORTOLONE CAPROATE, FLUOCORTOLONE PIVALATE (ULTRALANUM CREAM) … FLUOCORTOLONE CAPROATE, FLUOCORTOLONE PIVALATE (ULTRALANUM CREAM) …
Number of citations: 13 pascal-francis.inist.fr
VR Reckers, H Wendt - Arzneimittel-forschung, 1976 - europepmc.org
… and fatty ointment was investigated in a double-blind contralateral design in 925 patients in comparison to fluocortolone (Ultralan), fluocortolone caproate and fluocortolone pivalate in …
Number of citations: 3 europepmc.org
SM Tawakkol, NM Fahmy, HM Lotfy… - Analytical Chemistry …, 2016 - Taylor & Francis
… methylpregna-1,4-diene-3,20-dione) and its esters fluocortolone pivalate (FCP) is a synthetic corticosteroids used in the treatment of various skin disorders. Chlorquinaldol (CQ) or …
Number of citations: 0 www.tandfonline.com
VV Ivanov, IS Lebedev, LA Blagodarny - Koloproktologia, 2019 - ruproctology.com
… AIM: to estimate efficacy of local use of fluocortolone pivalate … local use of fluocortolone pivalate in combination with … CONCLUSION: local use of fluocortolone pivalate combined …
Number of citations: 0 www.ruproctology.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.